molecular formula C17H17NO2S B5295111 2-(phenylsulfanyl)-N-[4-(prop-2-en-1-yloxy)phenyl]acetamide

2-(phenylsulfanyl)-N-[4-(prop-2-en-1-yloxy)phenyl]acetamide

Cat. No.: B5295111
M. Wt: 299.4 g/mol
InChI Key: ZJXSWIIESHNXQB-UHFFFAOYSA-N
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Description

2-(phenylsulfanyl)-N-[4-(prop-2-en-1-yloxy)phenyl]acetamide is an organic compound with a complex structure that includes a phenylsulfanyl group and a prop-2-en-1-yloxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylsulfanyl)-N-[4-(prop-2-en-1-yloxy)phenyl]acetamide typically involves the following steps:

    Formation of the Phenylsulfanyl Intermediate: This step involves the reaction of a phenylthiol with an appropriate halide to form the phenylsulfanyl intermediate.

    Acetamide Formation: The phenylsulfanyl intermediate is then reacted with an acetamide derivative under suitable conditions to form the desired compound.

    Introduction of the Prop-2-en-1-yloxy Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial techniques include the use of continuous flow reactors and advanced purification methods such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(phenylsulfanyl)-N-[4-(prop-2-en-1-yloxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group.

    Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfanyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(phenylsulfanyl)-N-[4-(prop-2-en-1-yloxy)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(phenylsulfanyl)-N-[4-(prop-2-en-1-yloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The prop-2-en-1-yloxy group may facilitate binding to specific receptors or proteins, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(phenylsulfanyl)acetamide: A simpler analog with similar chemical properties but lacking the prop-2-en-1-yloxy group.

    4-(prop-2-en-1-yloxy)phenylacetamide: Another analog that lacks the phenylsulfanyl group.

Uniqueness

2-(phenylsulfanyl)-N-[4-(prop-2-en-1-yloxy)phenyl]acetamide is unique due to the presence of both the phenylsulfanyl and prop-2-en-1-yloxy groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-phenylsulfanyl-N-(4-prop-2-enoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-2-12-20-15-10-8-14(9-11-15)18-17(19)13-21-16-6-4-3-5-7-16/h2-11H,1,12-13H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXSWIIESHNXQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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